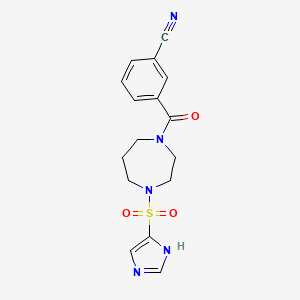![molecular formula C20H16FN5O2 B2685006 2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2200879-74-7](/img/structure/B2685006.png)
2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” is a chemical compound with the CAS Number: 1158493-85-6 . It has a molecular weight of 202.62 . The IUPAC name for this compound is (5-fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” is 1S/C8H7FN2O.ClH/c9-5-1-2-7-6 (3-5)11-8 (4-10)12-7;/h1-3H,4,10H2;1H . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” has a molecular weight of 202.62 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
PET Imaging and Neuroreceptor Binding
The compound's derivatives, particularly those involving fluorine, have shown significant potential in positron emission tomography (PET) imaging for studying nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are crucial for various neurological functions and disorders. A study synthesized and evaluated a fluoro derivative as a potent ligand for the alpha4beta2 nAChR subtype, indicating its utility in non-invasive imaging of brain receptors and the modulation of cerebral uptake by acetylcholine concentration, highlighting its potential in neuroscience research (Doll et al., 1999).
Antibacterial Agents
Azetidinylquinolones and their derivatives, incorporating elements similar to the chemical structure of interest, have been synthesized and examined for their antibacterial properties. These compounds showed significant structure-activity relationships, indicating the importance of stereochemistry and substituent variations on antibacterial efficacy. This research suggests potential applications in developing new antibacterial agents to combat resistant bacterial strains (Frigola et al., 1995).
Antimicrobial and Antifungal Activities
The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, including a focus on those carrying a cyclopropylaminomethyl-pyrrolidinyl group, has shown promising in vitro antibacterial activity against quinolone-resistant Gram-positive isolates and reduced toxicity. Such studies underline the potential of these compounds in developing new antimicrobial drugs with improved safety profiles (Asahina et al., 2008).
Synthesis and Structural Analysis
Research into compounds with a structural basis similar to the compound has provided insights into their synthesis, structural characteristics, and interactions. For instance, studies on paliperidonium nitrate and related compounds have contributed to understanding the molecular configuration, hydrogen bonding, and potential pharmaceutical applications, laying the groundwork for further exploration of similar compounds (Ge & Luo, 2012).
Peripheral Benzodiazepine Receptor Imaging
Fluoroethoxy and fluoropropoxy substituted compounds, akin to the chemical structure of interest, have demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinguishing from central benzodiazepine receptors (CBRs). These findings are significant for developing imaging agents to study PBR expression in neurodegenerative disorders, offering a pathway to better understand and potentially treat these conditions (Fookes et al., 2008).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Benzoxazoles
The benzoxazole moiety is a common structure in many biologically active compounds . It is found in many important synthetic drug molecules and has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Fluorinated Compounds
The presence of a fluorine atom can significantly alter the properties of a compound, including its reactivity, stability, and interactions with biological targets. Fluorine can enhance the bioavailability and metabolic stability of a drug, and influence its binding to target proteins .
Azetidines
Azetidine ring is a four-membered heterocyclic compound. It is found in many biologically active compounds and drugs. The azetidine ring can be used as a bioisostere for a phenyl ring, and it can improve the metabolic stability of a compound .
Pyridazinones
Pyridazinone is a six-membered heterocyclic compound. It is found in many biologically active compounds and drugs. Pyridazinones have been associated with a wide range of biological activities, including vasodilatory, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-3-5-18-17(8-15)23-20(28-18)25-10-13(11-25)12-26-19(27)6-4-16(24-26)14-2-1-7-22-9-14/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUWYFQPUCIFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=CC(=C3)F)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride](/img/structure/B2684924.png)
![N-(2-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2684925.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684926.png)

![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile](/img/structure/B2684929.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)



![Methyl 4-({[3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazol-5-yl]sulfonyl}amino)benzoate](/img/structure/B2684940.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)

